5-(4-Fluorophenyl)-1,4-oxazepane is a chemical compound classified within the oxazepane family, which features a seven-membered heterocyclic structure containing one nitrogen and one oxygen atom. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
5-(4-Fluorophenyl)-1,4-oxazepane is classified as a heterocyclic compound. Its structure consists of a phenyl group substituted with a fluorine atom at the para position, attached to an oxazepane ring. This classification places it among compounds that exhibit diverse biological activities.
The synthesis of 5-(4-Fluorophenyl)-1,4-oxazepane can be achieved through various methods. One notable approach involves the use of polymer-supported reagents to facilitate the formation of the oxazepane ring. For instance, starting materials such as 2-bromoacetophenones can be alkylated to yield intermediates that undergo cyclization to form the oxazepane structure .
The molecular formula for 5-(4-Fluorophenyl)-1,4-oxazepane is . The structure features a seven-membered ring with one nitrogen atom and one oxygen atom integrated into the cyclic framework.
5-(4-Fluorophenyl)-1,4-oxazepane can participate in several chemical reactions:
These reactions typically require specific conditions, including temperature control and appropriate solvents, to achieve desired yields and purities.
The mechanism of action for 5-(4-Fluorophenyl)-1,4-oxazepane primarily involves its interaction with biological targets such as receptors or enzymes. The presence of the fluorine atom may influence its binding affinity and selectivity towards certain targets.
Research indicates that compounds within this class may exhibit monoamine reuptake inhibition, which can affect neurotransmitter levels in the brain, potentially leading to therapeutic effects in disorders such as depression or anxiety .
Physical properties are crucial for understanding how the compound behaves under various conditions, influencing its application in drug formulation and delivery systems.
5-(4-Fluorophenyl)-1,4-oxazepane has potential scientific uses primarily in medicinal chemistry:
Polymer-supported synthesis offers significant advantages in efficiency and purification for constructing the 1,4-oxazepane core. A robust approach utilizes Wang resin-immobilized Fmoc-homoserine (TBDMS-protected) as the foundational building block [1]. Sequential on-resin transformations enable precise control:
The pivotal ring-forming step occurs during resin cleavage under acidic conditions, where divergent pathways emerge:
Table 1: Impact of Cleavage Conditions on Oxazepane Formation
Resin-Bound Precursor | Cleavage Cocktail | Major Product(s) | Diastereomer Ratio (2R:2S) | Overall Yield (%) |
---|---|---|---|---|
N-(4-Fluorophenacyl)-Ns-Homoserine | TFA | Lactone (5a analog) | N/A | 74 |
N-(4-Fluorophenacyl)-Ns-Homoserine | TFA/Et₃SiH | 5-(4-Fluorophenyl)-1,4-oxazepane-5-carboxylic acid (7a analog) | ~56:44 (pre-H₂) | 85 (combined) |
N-(4-Fluorophenacyl)-Ns-Homoserine | TFA/Et₃SiH then H₂/Pd-C | 5-(4-Fluorophenyl)-1,4-oxazepane-5-carboxylic acid (7a analog) | ~56:44 | 34 (isolated major) |
This strategy enables the incorporation of diverse substituents on the oxazepane ring by varying the 2-bromoacetophenone used in the alkylation step. However, control over the newly formed stereocenter (C2) remains challenging, typically yielding near-equimolar mixtures of diastereomers (e.g., 7b2R and 7b2S) separable only after subsequent steps like nitro group reduction [1].
The alkylation step with 2-bromoacetophenones (or derivatives like 2-bromo-4’-fluoroacetophenone) is critical for establishing the molecular framework preceding cyclization. This SN₂ reaction on the resin-bound N-sulfonyl homoserine derivative installs the key α-carbonylmethyl arm bearing the aryl substituent (e.g., 4-fluorophenyl). Mechanistically, the subsequent TFA/Et₃SiH-mediated cleavage initiates a cascade:
The regioselectivity of the cyclization (O vs N attack) and stereoselectivity at C2 depend heavily on the substitution pattern of the 2-bromoacetophenone. Electron-withdrawing groups (like 4-fluoro) generally facilitate the reaction but offer poor stereocontrol at C2. Attempts to improve diastereoselectivity via lowered reaction temperature (0°C or -20°C) or alternative mediators (TMSOTf/Et₃SiH) proved ineffective, yielding near-racemic mixtures at C2 or complex side products, respectively [1].
Table 2: Influence of 2-Bromoacetophenone Structure on Alkylation-Cyclization Outcome
2-Bromoacetophenone Derivative (R) | Combined Yield after Cleavage & Cyclization (%) | Approx. Diastereomer Ratio (2R:2S) | Notes |
---|---|---|---|
4-Fluorophenyl (Target) | 85 (Pre-H₂) | 56:44 | Separability improved post H₂/Pd-C |
4-Methylphenyl | High | ~50:50 | Diastereomers separable (e.g., 7b2R, 7b2S) |
4-Nitrophenyl | Moderate | ~50:50 | Electron-withdrawing group facilitates alkylation |
While the polymer-supported route relies on reductive cyclization, alternative strategies for constructing the 1,4-oxazepane core could involve intramolecular N-arylation. This approach would require precursors where a halogenated aryl group is tethered to a nitrogen atom destined to become the oxazepane nitrogen, cyclizing onto an amine or amide. Three primary catalytic systems dominate such transformations:
For synthesizing 5-(4-fluorophenyl)-1,4-oxazepane via intramolecular N-arylation, a suitable precursor would be a molecule containing a 2-halophenyl (or 2-boronophenyl) group attached to the nitrogen of a β-amino alcohol where the oxygen and carbon chain are configured for 7-membered ring closure. The choice between Pd and Cu systems would depend on the specific halide/boronic acid, functional group tolerance required, scale, and need for stereocontrol.
The efficiency of the key cyclization steps, whether in solution or on solid support, is profoundly influenced by solvent polarity and reaction temperature.
Table 3: Solvent and Temperature Effects in Related Processes
Process | System | Key Solvent/Temp Effect | Consequence/Recommendation |
---|---|---|---|
Cleavage/Cyclization | TFA/Et₃SiH for Oxazepane | High acidity/polarity of TFA essential. Temp reduction (0°C, -20°C) ineffective for stereoselectivity. | Use TFA/Et₃SiH at RT. Accept mixture; separate later. |
Crystallization (Avoiding LLPS) | Water-Ethanol-HAS | LLPS occurs >323 K. Solubility increases with T (283-323 K). | Crystallize below 323 K in optimized EtOH/H₂O mix to avoid oils. |
Nucleation | Oiling-Out Systems | Nucleation occurs at oil-water interface. Temperature impacts oil phase composition. | Control supersaturation & temperature carefully if LLPS occurs. |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0